This compound is classified under:
The synthesis of (2-Butyl-benzoimidazol-1-yl)-acetic acid typically involves several steps, focusing on the formation of the benzimidazole ring followed by the introduction of the butyl and acetic acid moieties.
The molecular structure of (2-Butyl-benzoimidazol-1-yl)-acetic acid features:
(2-Butyl-benzoimidazol-1-yl)-acetic acid can participate in various chemical reactions:
Research indicates that similar benzimidazole derivatives have shown activity against various targets, including inflammatory pathways and cancer cell proliferation.
(2-Butyl-benzoimidazol-1-yl)-acetic acid exhibits several notable physical and chemical properties:
Experimental measurements of solubility and melting points should be conducted under standardized conditions for accurate characterization.
The applications of (2-Butyl-benzoimidazol-1-yl)-acetic acid span various fields:
The benzimidazole nucleus—a fusion of benzene and imidazole rings—represents a privileged scaffold in drug discovery due to its structural resemblance to purine bases, enabling diverse biomolecular interactions. This core structure exhibits remarkable stability under acidic, basic, and oxidative conditions, making it pharmaceutically robust [9]. Benzimidazole derivatives constitute the backbone of numerous clinically essential drugs, including antiparasitics (albendazole), antivirals (enviradine), antihypertensives (telmisartan), and proton pump inhibitors (omeprazole) [6]. The scaffold’s versatility stems from its capacity for multidirectional derivatization; substitutions at N1, C2, and the benzene ring profoundly modulate biological activity [4] [9].
Table 1: Clinically Established Benzimidazole-Based Drugs
Drug Name | Therapeutic Category | Key Structural Features |
---|---|---|
Telmisartan | Antihypertensive | 2-butyl-benzimidazole core |
Omeprazole | Proton Pump Inhibitor | 5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl] |
Albendazole | Anthelmintic | 2-(propylthio)-5-(propoxy) |
Veliparib | Anticancer (PARP inhibitor) | 2-[(R)-2-methylpyrrolidin-2-yl] |
(2-Butyl-benzoimidazol-1-yl)-acetic acid exemplifies strategic benzimidazole optimization, incorporating a butyl chain at C2 and an acetic acid moiety at N1. The C2-butyl group enhances lipophilicity and steric bulk, potentially influencing target binding and pharmacokinetics, while the N1-acetic acid linker introduces a zwitterionic character, improving water solubility and enabling salt formation [3] [9]. Its molecular formula (C₁₃H₁₆N₂O₂) reflects a balanced molecular weight (~232 g/mol) typical for CNS-permeable drugs [3].
Substituents critically determine the physicochemical and pharmacological behavior of benzimidazole derivatives. In (2-butyl-benzoimidazol-1-yl)-acetic acid, three regions demand analysis:
Inductive effects profoundly influence acidity: replacing C2-H with electron-withdrawing groups can lower the acetic acid moiety’s pKa by 1–2 units, enhancing anion stability—a principle exploited in designing more acidic CRTh2 antagonists [5] [7].
The strategic incorporation of acetic acid into heterocycles like benzimidazole generates zwitterionic molecules with enhanced target selectivity and improved ADME profiles. This modification is pivotal in designing prostaglandin D2 (PGD2) receptor antagonists targeting the CRTh2 (Chemoattractant Receptor-Homologous Molecule expressed on Th2 cells) receptor for inflammatory diseases [1] [5].
Table 2: Pharmacological Targets of Acetic Acid-Functionalized Benzimidazoles
Biological Target | Therapeutic Indication | Mechanistic Role | Example Compound |
---|---|---|---|
CRTh2 Receptor | Asthma, Allergic Rhinitis | Competitive PGD2 antagonism | 2-(2-(Benzylthio)-1H-benzimidazol-1-yl)acetic acid [1] |
DNA Repair Enzymes | Cancer | PARP-1/2 inhibition | Veliparib derivatives [6] |
Microtubules | Anthelmintic/Anticancer | β-tubulin polymerization disruption | Albendazole metabolites [9] |
The acetic acid moiety enables critical ionic interactions with basic residues (e.g., arginine, lysine) in target proteins. In CRTh2 antagonists, the carboxylate forms salt bridges with Arg²⁸⁹ in the receptor’s binding pocket, while the benzimidazole core engages in π-π stacking or hydrogen bonding [5]. This pharmacophore’s efficacy is evidenced by potent in vitro inhibition (IC₅₀ values in nM range) reported for structurally related compounds [1] [5]. Beyond receptor antagonism, N1-acetic acid derivatives demonstrate antiviral and antiproliferative activities, potentially through kinase inhibition or DNA intercalation mechanisms [6] [10].
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9